(4-Bromophenylthio)dimethyl-tert-butylsilane

Photoinitiator Radical photopolymerization Silyl radical

(4-Bromophenylthio)dimethyl-tert-butylsilane (CAS 153312‑70‑0) is a silane derivative characterized by a Si–S bond connecting a tert‑butyldimethylsilyl group to a 4‑bromophenyl moiety. With a molecular formula of C₁₂H₁₉BrSSi and a molecular weight of 303.33 g·mol⁻¹, the compound is a solid at ambient temperature (mp 42‑44 °C).

Molecular Formula C12H19BrSSi
Molecular Weight 303.34 g/mol
CAS No. 153312-70-0
Cat. No. B117015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenylthio)dimethyl-tert-butylsilane
CAS153312-70-0
Molecular FormulaC12H19BrSSi
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)SC1=CC=C(C=C1)Br
InChIInChI=1S/C12H19BrSSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
InChIKeyZVSDFKXSTADQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenylthio)dimethyl-tert-butylsilane (CAS 153312-70-0) – Chemical Identity and Structural Profile


(4-Bromophenylthio)dimethyl-tert-butylsilane (CAS 153312‑70‑0) is a silane derivative characterized by a Si–S bond connecting a tert‑butyldimethylsilyl group to a 4‑bromophenyl moiety . With a molecular formula of C₁₂H₁₉BrSSi and a molecular weight of 303.33 g·mol⁻¹, the compound is a solid at ambient temperature (mp 42‑44 °C) . Its commercial availability (purity ≥ 97 %) is documented through major chemical suppliers, establishing it as an accessible specialty building block for research and industrial use .

(4-Bromophenylthio)dimethyl-tert-butylsilane – Why Generic Silyl-Thioether Substitution Is Insufficient for Controlled Radical Generation


Silyl thioethers are a broad compound class, yet their photochemical behavior is highly structure‑dependent. (4-Bromophenylthio)dimethyl‑tert‑butylsilane uniquely benefits from a low‑energy Si–S bond that, upon light irradiation, undergoes homolytic cleavage to release a silyl radical with well‑characterized reactivity [1]. Generic substitution attempts—such as replacing it with an alkyl thioether or a non‑brominated phenylthio‑silane—fail because the bromine substituent modulates both the electronic structure and the light‑absorption profile, directly affecting radical generation efficiency and the subsequent polymerization rate [1]. Without the specific 4‑bromophenylthio architecture, the balance of radical yield, oxygen tolerance, and initiation kinetics documented for this compound cannot be replicated, making blind substitution a high‑risk strategy for applications where precise photopolymerization control is required.

(4-Bromophenylthio)dimethyl-tert-butylsilane – Quantitative Differentiation Evidence for Procurement and Formulation Decisions


Direct Radical Photopolymerization Rate under Laminated Conditions Relative to DMPA

In a direct head‑to‑head comparison, (4-bromophenylthio)dimethyl‑tert‑butylsilane (PI‑D) produced a radical photopolymerization rate Rp/[M0] of 5.9 × 10⁻² s⁻¹ (laminated film, Ebecryl 605, 0.5 wt% PI). When the measurement was corrected for absorbed light, its intrinsic reactivity reached 1.08 times that of the reference photoinitiator DMPA, indicating that once light absorption is accounted for, the compound’s inherent initiation efficiency slightly exceeds that of the industrial benchmark [1].

Photoinitiator Radical photopolymerization Silyl radical

Radical Photopolymerization Performance under Aerobic Conditions – Oxygen Tolerance Advantage

Under air, (4-bromophenylthio)dimethyl‑tert‑butylsilane (PI‑D) sustained a polymerization rate Rp/[M0] of 23.7 × 10⁻² s⁻¹ (relative value = 1.00 compared to DMPA under laminated reference), whereas the reference DMPA exhibited a steep drop in performance when used under air without sensitizer [1]. This indicates that PI‑D retains substantial activity in the presence of oxygen, a common inhibitor in radical processes.

Oxygen inhibition Photoinitiator Aerobic polymerization

Specific Silyl Radical Generation Proven by ESR Spin‑Trapping

ESR spin‑trapping experiments with PBN (N‑tert‑butyl‑α‑phenylnitrone) confirmed that irradiation of (4-bromophenylthio)dimethyl‑tert‑butylsilane exclusively produces a silyl radical adduct, characterized by hyperfine splitting constants aᴺ and aᴴ typical of trialkylsilyl radicals. No 4‑bromophenylthiyl radical oxidation by diphenyliodonium hexafluorophosphate (Φ₂I⁺) was detected [1]. This contrasts with other silanes in the study that generated mixtures of silyl and carbon‑centered radicals.

Silyl radical ESR spin trapping Photogeneration mechanism

Cationic Photopolymerization Co‑initiator Efficiency Relative to DMPA and BAPO

In free‑radical promoted cationic photopolymerization (FRPCP) under air, (4-bromophenylthio)dimethyl‑tert‑butylsilane (PI‑D) combined with Φ₂I⁺ yielded an initial polymerization rate Rp/[M0] = 0.95 × 10⁻² s⁻¹, approximately 8 % of the rate achieved by DMPA/Φ₂I⁺ (12.5 × 10⁻² s⁻¹) and higher than the commercial bisacylphosphine oxide BAPO/Φ₂I⁺ system (0.8 × 10⁻² s⁻¹) under identical conditions [1].

Cationic photopolymerization FRPCP Co-initiator

(4-Bromophenylthio)dimethyl-tert-butylsilane – Optimal Application Scenarios Based on Quantitative Performance Data


Oxygen‑Tolerant UV‑Curing Coatings and Adhesives

The low oxygen inhibition documented for (4-bromophenylthio)dimethyl‑tert‑butylsilane in Table 1 of Lalevée et al. [1] makes it a strong candidate for UV‑curable coatings, inks, and adhesives processed in ambient air. Formulators can leverage its retained activity under aerobic conditions to eliminate nitrogen blanketing, reducing capital and operational expenditure in high‑speed industrial lines.

Hybrid Radical/Cationic Dual‑Cure Systems

Because the silyl radical generated from (4-bromophenylthio)dimethyl‑tert‑butylsilane resists oxidation by onium salts (Table 3 [1]), the compound can serve as a selective initiator in dual‑cure formulations where radical and cationic polymerization proceed simultaneously or sequentially. This property is particularly valuable for thick‑film curing, 3D‑printing resins, and electronic encapsulants that require deep cure and low shrinkage.

Mechanistic Studies and Silyl Radical Probe Development

The unambiguous ESR identification of the silyl radical and the absence of thiyl radical interference establish (4-bromophenylthio)dimethyl‑tert‑butylsilane as a reliable chemical probe for investigating silyl radical reactivity [1]. Academic and industrial research groups studying silane‑based initiation mechanisms can use this compound as a well‑characterized benchmark, replacing less defined in‑house silanes.

Sensitized Photopolymerization with Visible‑Light ITX Systems

When sensitized with isopropylthioxanthone (ITX), the radical polymerization rate of PI‑D increased to 23.7 × 10⁻² s⁻¹ under laminate conditions (Table 1 [1]), representing a 4‑fold enhancement over direct excitation. This sensitization pathway enables the use of (4-bromophenylthio)dimethyl‑tert‑butylsilane in visible‑light curing applications, extending its utility to LED‑based or sunlight‑driven polymerization processes.

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